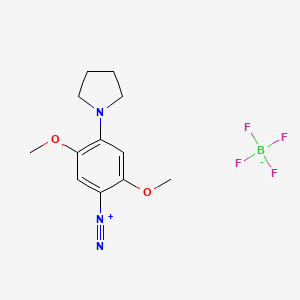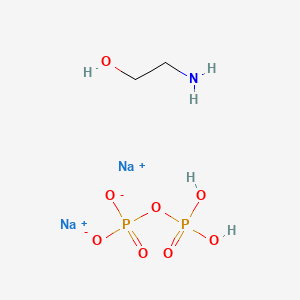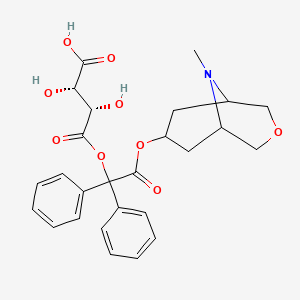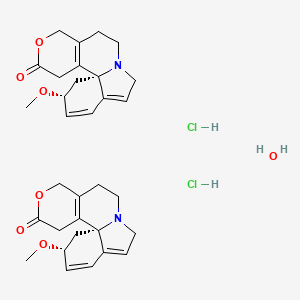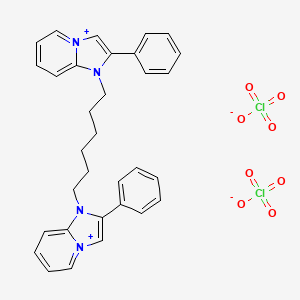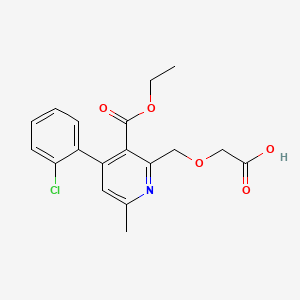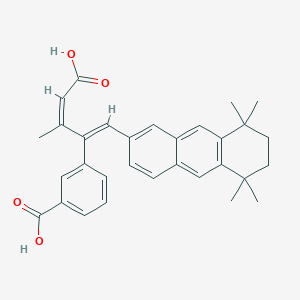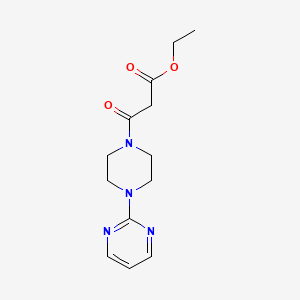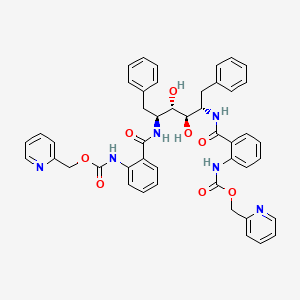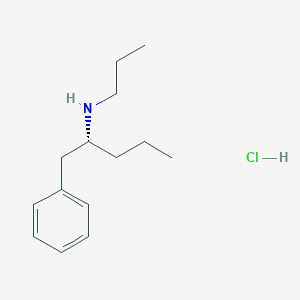
Phenylpropylaminopentane hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpropylaminopentane hydrochloride: (UNII: XY55S5YEQ4) is a compound related to selegiline, which acts as a catecholaminergic activity enhancer. This compound is known for its ability to enhance the nerve impulse propagation-mediated release of norepinephrine and dopamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylpropylaminopentane hydrochloride can be synthesized through a series of chemical reactions involving the modification of selegiline. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Alkylation: The phenethylamine derivative undergoes alkylation to introduce the propyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of phenylpropylaminopentane hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylpropylaminopentane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropylaminopentane oxides, while reduction may produce reduced amines .
Wissenschaftliche Forschungsanwendungen
Phenylpropylaminopentane hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study catecholaminergic activity enhancers.
Biology: The compound is investigated for its effects on neurotransmitter release and nerve impulse propagation.
Medicine: Research explores its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new drugs and chemical compounds
Wirkmechanismus
Phenylpropylaminopentane hydrochloride acts as a catecholaminergic activity enhancer by stimulating the nerve impulse propagation-mediated release of neurotransmitters such as norepinephrine and dopamine. It binds to sigma receptors with high affinity, playing a role in various physiological processes, including learning and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Phenylpropylaminopentane hydrochloride is similar to other compounds such as:
Propylamphetamine: Both compounds have similar chemical structures but differ in their α chain length.
Benzofuran derivatives: Compounds like BPAP are derived from structural modifications of phenylpropylaminopentane hydrochloride and have similar properties
Uniqueness: Phenylpropylaminopentane hydrochloride is unique due to its specific catecholaminergic activity-enhancing properties, making it a valuable compound for research in neuropharmacology and related fields .
Eigenschaften
CAS-Nummer |
181657-55-6 |
|---|---|
Molekularformel |
C14H24ClN |
Molekulargewicht |
241.80 g/mol |
IUPAC-Name |
(2R)-1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H/t14-;/m1./s1 |
InChI-Schlüssel |
QCJSIHKLYXENIM-PFEQFJNWSA-N |
Isomerische SMILES |
CCC[C@H](CC1=CC=CC=C1)NCCC.Cl |
Kanonische SMILES |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


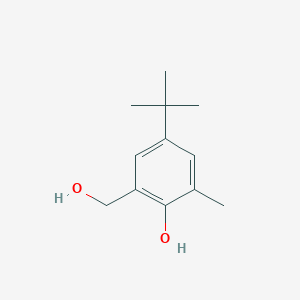
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


